

# physicochemical properties of 4,4-dimethylpyrrolidine-3-carboxylic acid

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## Compound of Interest

Compound Name: 4,4-dimethylpyrrolidine-3-carboxylic Acid

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An In-depth Technical Guide on the Physicochemical Properties of **4,4-dimethylpyrrolidine-3-carboxylic acid**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of **4,4-dimethylpyrrolidine-3-carboxylic acid** (CAS No: 261896-35-9). The information presented herein is intended to support research, drug discovery, and development activities by providing essential data and standardized experimental protocols.

## Core Physicochemical Properties

**4,4-dimethylpyrrolidine-3-carboxylic acid** is an off-white solid organic compound.<sup>[1]</sup> Its structure, featuring a pyrrolidine ring, a carboxylic acid group, and gem-dimethyl substitution, influences its physical and chemical behavior. The following table summarizes its key physicochemical properties.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	143.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Off-white solid	<a href="#">[1]</a>
Boiling Point (Predicted)	246.2 ± 33.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.057 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	3.88 ± 0.40	<a href="#">[1]</a>
LogP (Predicted)	0.3166	<a href="#">[2]</a>
XlogP (Predicted)	-2.0	<a href="#">[5]</a>
Topological Polar Surface Area (TPSA)	49.33 Å <sup>2</sup>	<a href="#">[2]</a>
Hydrogen Bond Donors	2	<a href="#">[2]</a>
Hydrogen Bond Acceptors	2	<a href="#">[2]</a>
Rotatable Bonds	1	<a href="#">[2]</a>
Storage Conditions	Room Temperature, Sealed in Dry, Dark Place	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

### Melting Point Determination (Capillary Method)

The melting point provides a measure of a compound's purity and identity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[\[6\]](#)

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered **4,4-dimethylpyrrolidine-3-carboxylic acid** is packed into a capillary tube to a height of 2-3 mm.[7][8]
- **Apparatus Setup:** The capillary tube is placed into a melting point apparatus.[9]
- **Heating:** The sample is heated rapidly to establish an approximate melting point, then cooled.[8] A second, careful determination is performed with a slow heating rate (1-2 °C/minute) starting from about 15-20°C below the approximate melting point.[7]
- **Data Recording:** The temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]



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Caption: Workflow for Melting Point Determination.

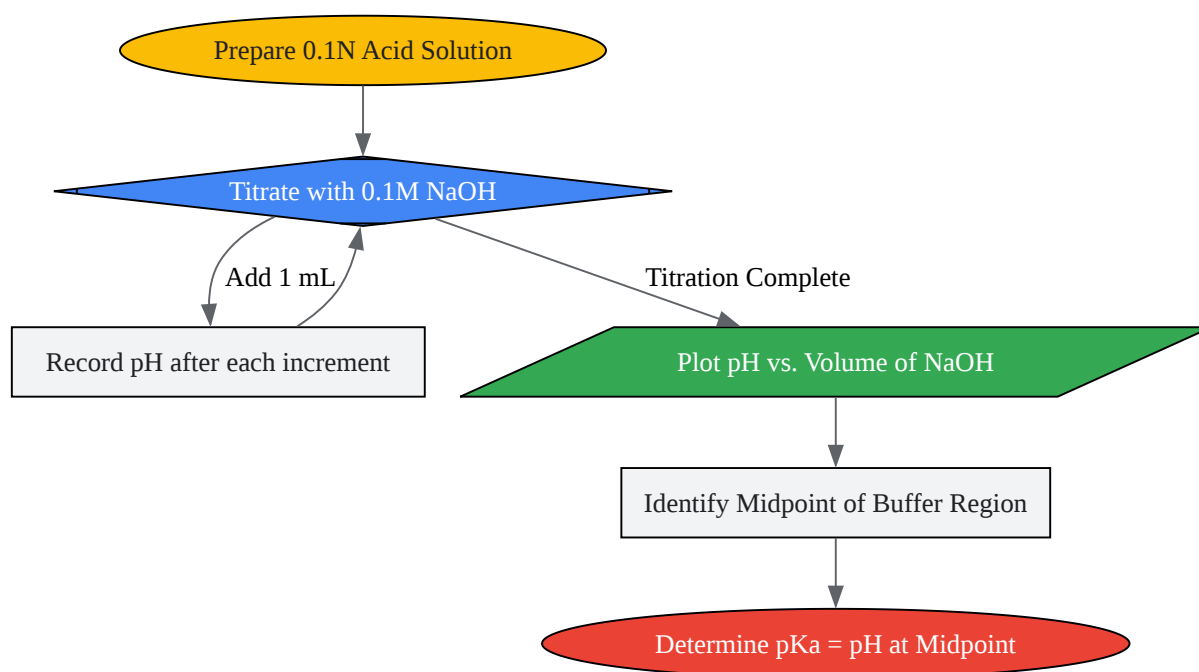
## pKa Determination (Acid-Base Titration)

The pKa value is the negative logarithm of the acid dissociation constant and is crucial for understanding the ionization state of a molecule at a given pH.[10] For an amino acid derivative like **4,4-dimethylpyrrolidine-3-carboxylic acid**, titration can reveal the pKa of the carboxylic acid group and the protonated amine.

Methodology:

- **Solution Preparation:** Prepare a solution of **4,4-dimethylpyrrolidine-3-carboxylic acid** of known concentration (e.g., 0.1 N) in a beaker.
- **Titration Setup:** Calibrate a pH meter and place the electrode in the solution. Fill a burette with a standardized titrant (e.g., 0.1 M NaOH).[11]

- Titration Process: Add the titrant in small, precise increments (e.g., 1 mL). After each addition, stir the solution and record the pH.[11]
- Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. [10] The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve).[10] The isoelectric point (pI) can be calculated by averaging the pKa values for the carboxylic acid and the amino group.[12]



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Caption: Workflow for pKa Determination via Titration.

## LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

#### Methodology:

- Phase Preparation: Prepare two phases: n-octanol saturated with water and water (or a buffer like PBS at pH 7.4) saturated with n-octanol.[\[14\]](#)
- Partitioning: A known amount of **4,4-dimethylpyrrolidine-3-carboxylic acid** is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously to allow the compound to partition between them until equilibrium is reached.[\[15\]](#)
- Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV or LC-MS.[\[15\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[13\]](#)

## Aqueous Solubility Determination

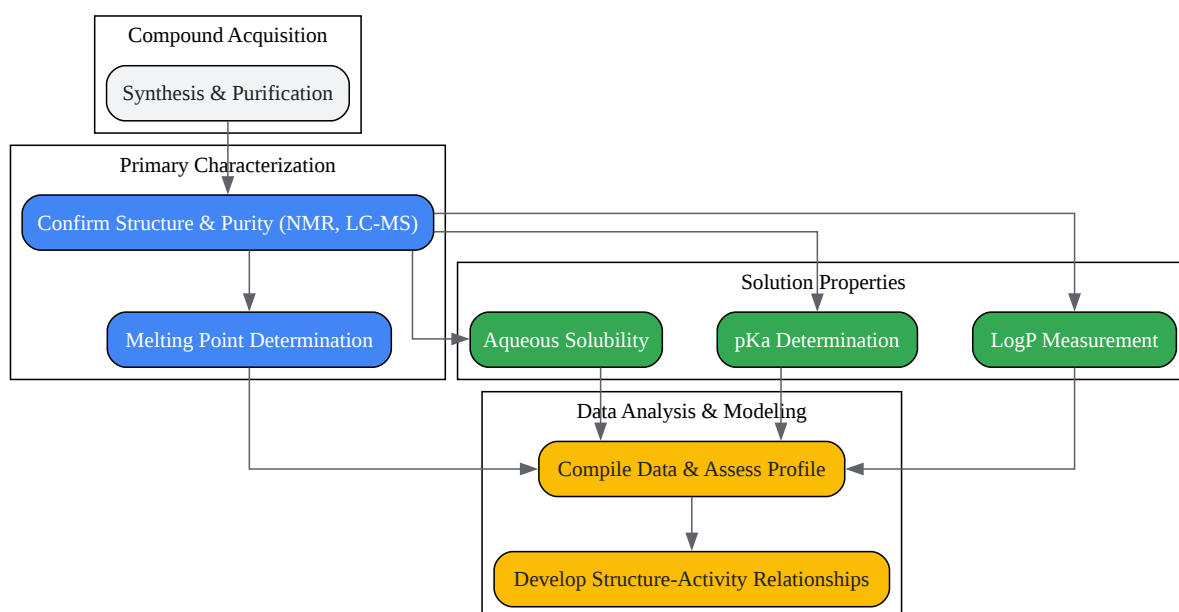
Solubility is a critical property that affects a drug's bioavailability.[\[16\]](#) Both kinetic and thermodynamic solubility can be measured.

#### Methodology (Thermodynamic Shake-Flask):

- Sample Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., PBS pH 7.4).[\[16\]](#)
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[\[17\]](#)  
[\[18\]](#)
- Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration.[\[17\]](#)
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured, typically by HPLC-UV or LC-MS, against a calibration curve.[\[19\]](#)

## Logical Relationships and Workflows

The determination of these physicochemical properties follows a logical sequence in early-stage drug discovery, often starting from a synthesized or acquired compound.



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Caption: General Experimental Workflow in Drug Discovery.

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